4-(4-chlorophenoxy)benzenesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXRXINFTQAJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374025 | |

| Record name | 4-(4-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191327-30-7 | |

| Record name | 4-(4-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenoxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the structure of 4-(4-chlorophenoxy)benzenesulfonyl chloride

An In-depth Technical Guide to 4-(4-chlorophenoxy)benzenesulfonyl chloride

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is an organic compound featuring a central benzenesulfonyl chloride group. A 4-chlorophenoxy group is attached at the para-position of the benzene ring. The molecule's reactivity is primarily dictated by the electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl), which readily undergoes nucleophilic substitution.[1][2]

The structure consists of two phenyl rings linked by an ether bond, with a chlorine atom and a sulfonyl chloride group attached to respective rings in the para positions. This arrangement influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the sulfonyl chloride and the chlorine atom enhances the electrophilicity of the sulfur center.[2]

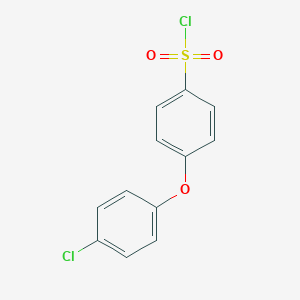

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 191327-30-7 | [1][3] |

| Molecular Formula | C₁₂H₈Cl₂O₃S | [1][2][4] |

| Molecular Weight | 303.16 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 90% (HPLC) | [1] |

| Synonyms | [4-(4-Chlorophenoxy)phenyl]sulfonyl chloride | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of 4-chlorophenoxybenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the unsubstituted phenyl ring.

Caption: General workflow for the synthesis of the target compound.

Reactivity and Applications

The primary application of this compound lies in its role as a versatile building block in organic synthesis.[1] The sulfonyl chloride group is a potent electrophile, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Key Applications:

-

Pharmaceutical Synthesis : It serves as a crucial intermediate for creating drug candidates, particularly in the development of anti-inflammatory and antibacterial agents.[1] The introduction of the sulfonyl moiety can enhance the biological activity and stability of molecules.[1]

-

Agrochemical Development : The compound is employed in formulating herbicides and pesticides.[1] The chlorophenoxy group contributes to the selectivity and potency of these agrochemicals.[1]

-

Material Science : It is used to modify polymer properties, leading to materials with improved thermal stability and mechanical strength.[1]

Caption: Nucleophilic substitution reactions of the title compound.

Experimental Protocols

Hypothetical Synthesis Protocol:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, add chlorosulfonic acid (1.05 equivalents). Cool the flask to 0-5°C using an ice bath.

-

Addition of Reactant : Slowly add 4-chlorophenoxybenzene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Reaction : After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup : Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This will quench the excess chlorosulfonic acid and precipitate the crude product.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) twice.

-

Washing : Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product. The purity should be confirmed by HPLC and structural identity by NMR spectroscopy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 191327-30-7 | Benchchem [benchchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - 4-(4-chlorophenoxy)benzene-1-sulfonyl chloride (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(4-chlorophenoxy)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenoxy)benzenesulfonyl chloride is a versatile bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, incorporating a diaryl ether linkage and a reactive sulfonyl chloride group, makes it a valuable intermediate for the synthesis of a diverse range of target compounds. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and the potential biological relevance of this compound and its derivatives.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. For comparative purposes, the corresponding data for 4-chlorobenzenesulfonyl chloride are also provided.

Table 1: Physicochemical Properties

| Property | This compound | 4-chlorobenzenesulfonyl chloride (for comparison) |

| CAS Number | 191327-30-7[1][2] | 98-60-2[3] |

| Molecular Formula | C₁₂H₈Cl₂O₃S[1][4] | C₆H₄Cl₂O₂S[5] |

| Molecular Weight | 303.16 g/mol [1] | 211.07 g/mol |

| Appearance | Off-white solid[1] | White to light yellow crystals, powder, or flakes |

| Melting Point | Data not available | 50-52 °C |

| Boiling Point | Data not available | 141 °C at 15 mmHg |

| Solubility | Data not available | Very soluble in ether and benzene |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the preparation of diaryl ethers and the subsequent sulfonation and chlorination of aromatic rings.

A likely two-step synthesis would involve:

-

Ullmann Condensation: Formation of the diaryl ether, 4-chlorophenoxybenzene, from 4-chlorophenol and a suitable aryl halide (e.g., 1-bromo-4-nitrobenzene followed by reduction and diazotization, or a direct coupling with 4-bromobenzenesulfonate).

-

Chlorosulfonation: Introduction of the sulfonyl chloride group onto the phenoxy-substituted benzene ring using chlorosulfonic acid.

Proposed Experimental Protocol: Synthesis of 4-(Aryloxy)benzenesulfonyl Chlorides

The following is a generalized procedure for the chlorosulfonation of a diaryl ether, which is expected to be applicable for the synthesis of this compound.

Materials:

-

4-chlorophenoxybenzene

-

Chlorosulfonic acid

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenoxybenzene in a minimal amount of dry dichloromethane.

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add an excess of chlorosulfonic acid (typically 2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction is exothermic and will evolve hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reactivity and Applications

This compound is primarily utilized as a chemical intermediate.[1] The sulfonyl chloride functional group is a strong electrophile and readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters. This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

The diaryl ether moiety can confer desirable pharmacokinetic properties and can be involved in key binding interactions with biological targets. Derivatives of this compound are of interest as potential anti-inflammatory and antibacterial agents.[1]

Biological Activity and Signaling Pathways

While no specific signaling pathways involving this compound have been elucidated, its structural motifs are present in molecules with known biological activities. For instance, benzenesulfonamide derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, and anti-inflammatory properties.

One potential area of relevance for drug development professionals is the inhibition of matrix metalloproteinases (MMPs). A study on 4-phenoxybenzenesulfonyl pyrrolidine derivatives demonstrated their inhibitory activity against MMP-2 and MMP-9, which are implicated in cancer cell migration and invasion.[6] The 4-phenoxybenzenesulfonyl scaffold was a key component of these inhibitors.

The following diagram illustrates a generalized signaling pathway where a derivative of this compound could potentially act as an inhibitor of a signaling cascade relevant to cancer progression.

Spectroscopic Data

As previously mentioned, specific spectroscopic data for this compound is not available in the searched databases. For reference, the typical spectral characteristics of the related compound, 4-chlorobenzenesulfonyl chloride, are presented.

Table 2: Spectroscopic Data for 4-chlorobenzenesulfonyl chloride (for comparison)

| Technique | Key Features |

| ¹H NMR | Aromatic protons would appear as two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | Signals for the four distinct aromatic carbons would be observed, with the carbon attached to the sulfonyl group being the most downfield. |

| IR Spectroscopy | Strong characteristic absorptions for the S=O stretching of the sulfonyl chloride group would be expected around 1380 cm⁻¹ and 1180 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the chlorine atom from the sulfonyl chloride group and the sulfonyl chloride group itself. |

For this compound, the ¹H and ¹³C NMR spectra would be more complex due to the presence of two distinct aromatic rings. The ¹H NMR would be expected to show signals for eight aromatic protons, likely as a set of overlapping multiplets or distinct doublets depending on the specific chemical environment.

Safety and Handling

While a specific safety data sheet for this compound was not retrieved, compounds containing a sulfonyl chloride group should be handled with caution. They are generally moisture-sensitive and can react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and materials science. While a comprehensive experimental characterization is not yet publicly available, this guide provides a summary of its known properties and a framework for its synthesis and potential biological relevance based on related compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 191327-30-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-(4-chlorophenoxy)benzene-1-sulfonyl chloride (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]

- 5. Benzenesulfonyl chloride, 4-chloro- [webbook.nist.gov]

- 6. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-(4-chlorophenoxy)benzenesulfonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 4-(4-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis is typically achieved through a two-step process: an Ullmann condensation to form the diaryl ether core, followed by chlorosulfonation to introduce the reactive sulfonyl chloride group. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Step 1: Synthesis of 4-(4-chlorophenoxy)benzene via Ullmann Condensation

The initial step involves the formation of a diaryl ether linkage through a copper-catalyzed nucleophilic aromatic substitution known as the Ullmann condensation. This reaction couples a phenol with an aryl halide. While various combinations of reactants are possible, a common approach involves the reaction of a p-halophenol with a benzene derivative.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of the diaryl ether intermediate.

Materials:

-

4-chlorophenol

-

1-bromo-4-nitrobenzene (as a representative aryl halide)

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of 4-chlorophenol (1.0 equivalent), 1-bromo-4-nitrobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents) in N,N-dimethylformamide is heated.

-

The reaction is typically conducted at elevated temperatures, often in excess of 150°C, for several hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted with an organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 4-(4-chlorophenoxy)nitrobenzene is then purified, typically by column chromatography or recrystallization.

Note: The nitro group would subsequently need to be reduced to an amine and then converted to the sulfonic acid or directly to the sulfonyl chloride via a Sandmeyer-type reaction, adding complexity. A more direct, though often less reactive, approach would be to use an aryl halide already bearing a sulfonic acid or a protected equivalent.

Step 2: Chlorosulfonation of 4-(4-chlorophenoxy)benzene

The second and final key step is the electrophilic aromatic substitution reaction to install the sulfonyl chloride group onto the diaryl ether. This is most commonly achieved using chlorosulfonic acid.

Experimental Protocol: Chlorosulfonation

The following is a general procedure for the chlorosulfonation of an aromatic compound.

Materials:

-

4-(4-chlorophenoxy)benzene

-

Chlorosulfonic acid (ClSO₃H)

-

Crushed ice

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath, 4-(4-chlorophenoxy)benzene is slowly added to an excess of chlorosulfonic acid (typically 3-5 equivalents).

-

The temperature of the reaction mixture is maintained at 0-5°C during the addition to control the exothermic reaction.

-

After the addition is complete, the mixture is stirred at a low temperature for a specified period, often for 1 to 2 hours, to ensure complete reaction.

-

The reaction mixture is then carefully poured onto a large volume of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

The solid this compound is collected by vacuum filtration.

-

The collected solid is washed with cold water until the filtrate is neutral.

-

The product is then dried under vacuum. If necessary, it can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound. Actual values may vary depending on the specific reaction conditions and scale.

| Parameter | Ullmann Condensation (Representative) | Chlorosulfonation (Representative) |

| Reactant Ratio | 1:1 (Phenol:Aryl Halide) | 1:3-5 (Substrate:Chlorosulfonic Acid) |

| Catalyst Loading | 5-10 mol% CuI | N/A |

| Base | 2.0 eq. K₂CO₃ | N/A |

| Solvent | DMF, NMP, or similar polar aprotic | Chlorosulfonic acid (as reagent and solvent) |

| Temperature | 140-210°C | 0-5°C |

| Reaction Time | 12-24 hours | 1-3 hours |

| Typical Yield | 60-85% | 75-90% |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

In-Depth Technical Guide: 4-(4-chlorophenoxy)benzenesulfonyl chloride (CAS No. 191327-30-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(4-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the development of novel therapeutic agents and other advanced materials.

Core Properties and Data

This compound is an off-white solid recognized for its utility as a reactive building block in organic synthesis.[1] Its chemical structure features a sulfonyl chloride group attached to a diphenyl ether backbone, rendering it a versatile reagent for introducing the 4-(4-chlorophenoxy)phenylsulfonyl moiety into various molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 191327-30-7 | |

| Molecular Formula | C₁₂H₈Cl₂O₃S | [2] |

| Molecular Weight | 303.16 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Storage Conditions | Store at 0-8°C | [2] |

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorosulfonation of 4-chlorophenoxydiphenyl ether. While a detailed, peer-reviewed experimental protocol for this specific compound is not widely published, a general procedure for the synthesis of arylsulfonyl chlorides can be adapted.

General Experimental Protocol: Synthesis of Arylsulfonyl Chlorides

This protocol describes a general method for the synthesis of arylsulfonyl chlorides, which can be modified for the specific synthesis of this compound.

Materials:

-

Starting aryl ether (e.g., 4-chlorophenoxydiphenyl ether)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a stirrer, cool the starting aryl ether in an anhydrous solvent.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining a low temperature (typically 0-5°C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Optionally, add thionyl chloride to the reaction mixture and heat to reflux to convert any sulfonic acid byproduct to the desired sulfonyl chloride.

-

Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

-

The crude product can be purified by recrystallization or column chromatography.

Reactivity Profile

The key to the utility of this compound lies in the high reactivity of the sulfonyl chloride group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[3] This reactivity is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[3][4]

Figure 1: General Reaction Scheme

Caption: Reaction of this compound with a primary amine.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of anti-inflammatory and anticancer agents.[1][2]

Matrix Metalloproteinase-9 (MMP-9) Inhibition

A significant application of this compound is in the synthesis of inhibitors of matrix metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix.[5] Dysregulated MMP-9 activity is implicated in a variety of pathological processes, including tumor invasion, metastasis, and inflammation.[5][6] Therefore, the development of MMP-9 inhibitors is a promising therapeutic strategy for various diseases.

Derivatives of this compound have been investigated as potential MMP-9 inhibitors. The general mechanism of action for many small molecule MMP inhibitors involves the chelation of the catalytic zinc ion in the active site of the enzyme, rendering it inactive.[7]

Figure 2: MMP-9 Activation and Inhibition Signaling Pathway

Caption: Simplified signaling pathway of MMP-9 activation and its inhibition.

Experimental Protocol: MMP-9 Inhibition Assay (Fluorometric)

This protocol outlines a general method for screening potential MMP-9 inhibitors using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-9 (active form)

-

MMP-9 inhibitor screening kit (containing assay buffer, fluorogenic substrate, and a known inhibitor for positive control)

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microplate (black, flat-bottom)

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare reagents according to the manufacturer's instructions. This typically involves diluting the assay buffer, reconstituting the enzyme and substrate, and preparing a stock solution of the known inhibitor.

-

Compound Dilution: Prepare serial dilutions of the test compounds and the known inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank: Assay buffer only.

-

Enzyme Control: Assay buffer + MMP-9 enzyme.

-

Inhibitor Control: Assay buffer + MMP-9 enzyme + known inhibitor.

-

Test Compound: Assay buffer + MMP-9 enzyme + test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic MMP-9 substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each concentration of the test compound and the IC₅₀ value.

Figure 3: Experimental Workflow for MMP-9 Inhibition Assay

Caption: Workflow for a typical MMP-9 fluorometric inhibition assay.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis with significant potential in drug discovery and materials science. Its ability to readily form sulfonamides makes it a key component in the development of targeted therapeutics, particularly MMP-9 inhibitors. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of MMP-9 gene expression for the development of novel molecular targets against cancer and inflammatory diseases. (2004) | Yves St-Pierre | 77 Citations [scispace.com]

- 7. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Electrophilicity of 4-(4-chlorophenoxy)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenoxy)benzenesulfonyl chloride is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a sulfonyl chloride moiety, renders it a potent electrophile, making it an essential building block for the synthesis of a diverse range of sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the electrophilic nature of this compound, including its physicochemical properties, reactivity, synthesis, and key experimental protocols.

The strategic placement of the 4-chlorophenoxy group on the benzenesulfonyl chloride backbone modulates the reactivity of the sulfonyl chloride group, influencing its susceptibility to nucleophilic attack. This modulation is critical in the design of novel therapeutic agents and functional materials. The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections or cancer.[1] Its ability to introduce sulfonyl groups enhances the biological activity of drug candidates.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 191327-30-7 | [1] |

| Molecular Formula | C₁₂H₈Cl₂O₃S | [1] |

| Molecular Weight | 303.16 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 90% (HPLC) | [1] |

| Storage | Store at 0-8°C | [1] |

Electrophilicity and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, it is highly susceptible to attack by a wide range of nucleophiles.

The general reaction mechanism involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. This process is the foundation for the synthesis of sulfonamides and sulfonate esters.

Caption: General reaction mechanism of this compound with a nucleophile.

Quantitative Analysis of Electrophilicity: The Hammett Equation

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with the substituted compound.

-

k₀ is the rate constant for the reaction with the unsubstituted parent compound (benzenesulfonyl chloride).

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

The substituent in this case is the 4-(4-chlorophenoxy) group. The Hammett substituent constant (σ) for this group will be influenced by both the ether linkage and the chloro-substituent on the distal phenyl ring. We can estimate the electronic effect of the 4-chlorophenoxy group by considering the individual contributions of the phenoxy and chloro groups.

Table 2: Estimated Hammett Substituent Constants

| Substituent | σₚ | σₘ |

| -OPh | -0.32 | 0.11 |

| -Cl | 0.23 | 0.37 |

The 4-chlorophenoxy group as a whole is expected to be electron-withdrawing due to the influence of the chloro group, though this is tempered by the electron-donating resonance effect of the ether oxygen. This net electron-withdrawing character will increase the electrophilicity of the sulfonyl sulfur compared to an unsubstituted phenoxy group, leading to a faster reaction with nucleophiles. A positive ρ value for the reaction indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a ρ value of +1.564 has been reported.[2]

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorosulfonation of 4-chlorodiphenyl ether. This method is analogous to the synthesis of other arylsulfonyl chlorides.

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on general methods for the synthesis of arylsulfonyl chlorides.

Materials:

-

4-Chlorodiphenyl ether

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0°C in an ice bath.

-

Slowly add 4-chlorodiphenyl ether (1 equivalent) to the cooled chlorosulfonic acid with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Optionally, add thionyl chloride (1.5 equivalents) and heat the mixture to 70°C for 1-2 hours to ensure complete conversion to the sulfonyl chloride.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Key Experimental Protocols

The primary utility of this compound is in the synthesis of sulfonamides and sulfonate esters. Below are detailed, representative protocols for these transformations.

Caption: Experimental workflow for sulfonylation reactions.

Protocol: Synthesis of a Sulfonamide

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amine (1.0 equivalent) in anhydrous DCM in a dry flask under an inert atmosphere.

-

Add a suitable base such as pyridine or triethylamine (1.1-1.5 equivalents).[3]

-

Cool the mixture to 0°C in an ice bath.[3]

-

In a separate flask, dissolve this compound (1.0-1.05 equivalents) in a minimal amount of anhydrous DCM.[3]

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.[3]

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by recrystallization or column chromatography.

Protocol: Synthesis of a Sulfonate Ester

This protocol outlines the general procedure for the esterification of an alcohol with this compound.

Materials:

-

This compound

-

Alcohol

-

Triethylamine or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the alcohol (1.0 equivalent) in anhydrous DCM in a dry flask under an inert atmosphere.

-

Add triethylamine or pyridine (1.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred alcohol solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonate ester by column chromatography.

Application in Drug Development: A Hypothetical Scenario

While this compound is primarily a synthetic intermediate, its electrophilic nature makes it a candidate for development as a covalent inhibitor in drug discovery. For instance, it could be explored as a warhead to target the active site of a protein kinase, a class of enzymes often implicated in cancer and inflammatory diseases.

In a hypothetical scenario, this compound could be designed to target a non-catalytic cysteine residue near the ATP-binding pocket of a specific kinase. The sulfonyl chloride would act as an irreversible covalent inhibitor by reacting with the thiol group of the cysteine residue, forming a stable sulfonamide linkage. This covalent modification would permanently block the kinase's activity, leading to a sustained therapeutic effect.

Caption: Hypothetical inhibition of a kinase signaling pathway.

This approach highlights the potential for leveraging the electrophilicity of sulfonyl chlorides in the rational design of targeted covalent therapeutics. Further optimization of the core structure would be necessary to enhance selectivity and drug-like properties.

References

molecular weight and formula of 4-(4-chlorophenoxy)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenoxy)benzenesulfonyl chloride is a key bifunctional organic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its structure, featuring a diaryl ether linkage and a reactive sulfonyl chloride group, makes it a valuable building block for the introduction of the 4-(4-chlorophenoxy)phenylsulfonyl moiety into a diverse range of molecular scaffolds. This moiety is often incorporated into drug candidates to modulate their physicochemical and biological properties, such as lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in research and development.

Core Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₂O₃S | [1] |

| Molecular Weight | 303.16 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| CAS Number | 191327-30-7 | [1] |

| Purity | ≥ 90% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Reactivity

This compound is primarily synthesized through the chlorosulfonation of 4-chlorophenoxybenzene. The electrophilic substitution reaction introduces a sulfonyl chloride group onto the benzene ring, yielding the desired product. The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, particularly by amines, alcohols, and phenols, leading to the formation of sulfonamides, sulfonates, and sulfonic acid esters, respectively. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of analogous diaryl ether sulfonyl chlorides.

Materials:

-

4-chlorophenoxybenzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenoxybenzene (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

To the reaction mixture, add thionyl chloride (1.5 eq) and heat to reflux for 1-2 hours to convert any sulfonic acid byproduct to the sulfonyl chloride.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis of N-substituted-4-(4-chlorophenoxy)benzenesulfonamide

This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 eq)

-

Pyridine or triethylamine (1.5 eq)

-

Dichloromethane (anhydrous)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0-1.2 eq) in anhydrous dichloromethane.

-

Add pyridine or triethylamine (1.5 eq) to the solution.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred amine solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Visualization of Workflows

Caption: Logical workflow for the synthesis of this compound.

Caption: General reaction pathway for the synthesis of sulfonamides.

Applications in Drug Development and Research

This compound is a versatile reagent in drug discovery and development, primarily for the synthesis of novel sulfonamide derivatives. The resulting sulfonamides have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents. The 4-(4-chlorophenoxy)phenylsulfonyl moiety can influence the biological activity of a molecule by participating in key binding interactions with target proteins or by altering the overall pharmacokinetic profile of the compound. Its use extends to the development of agrochemicals, such as herbicides and pesticides, where the introduction of this structural motif can enhance potency and selectivity.[1] Furthermore, in materials science, this compound is utilized to modify polymer properties, leading to materials with improved characteristics.[1]

References

mechanism of chlorosulfonation for 4-chlorophenoxybenzene

An In-depth Technical Guide to the Chlorosulfonation of 4-Chlorophenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chlorosulfonation of 4-chlorophenoxybenzene, a critical reaction for the synthesis of key intermediates in the pharmaceutical and agrochemical industries.[1] The resulting product, 4-(4-chlorophenoxy)benzenesulfonyl chloride, serves as a versatile building block for creating more complex organic structures.[1] This guide details the underlying electrophilic aromatic substitution mechanism, directing group effects, a representative experimental protocol, and a summary of the product's properties.

Core Mechanism: Electrophilic Aromatic Substitution

The chlorosulfonation of an aromatic compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] In this process, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction with chlorosulfonic acid (HSO₃Cl) introduces a sulfonyl chloride (-SO₂Cl) group onto the benzene ring.

Directing Effects of Substituents

The regioselectivity of the reaction on 4-chlorophenoxybenzene is dictated by the electronic properties of its two substituents: the chloro group (-Cl) and the phenoxy group (-OC₆H₅).

-

Phenoxy Group (-OC₆H₅): The oxygen atom of the phenoxy group is an electron-donating group (EDG) through resonance (+M effect), while being weakly electron-withdrawing inductively (-I effect). The strong resonance effect dominates, activating the ring it is attached to, making it more nucleophilic and thus more reactive towards electrophiles.[4] This activating effect directs incoming electrophiles to the ortho and para positions.

-

Chloro Group (-Cl): Halogens are a unique class of substituents. They are electron-withdrawing via the inductive effect (-I) but electron-donating through resonance (+M).[4] Overall, the inductive effect is stronger, making the chloro-substituted ring deactivated compared to unsubstituted benzene. Like the phenoxy group, it is also an ortho, para director.

Due to the powerful activating nature of the phenoxy group, the electrophilic attack will overwhelmingly occur on the ring bearing the phenoxy substituent. The chloro-substituted ring remains largely unreactive under typical conditions. As the para position on the activated ring is already occupied by the chloro group of the other ring, substitution is directed to the ortho positions. However, due to significant steric hindrance from the bulky phenoxy group, the substitution occurs almost exclusively at the para position relative to the ether linkage.

Step-by-Step Mechanism

The reaction proceeds through a well-established multi-step pathway common to electrophilic aromatic substitutions.

Step 1: Generation of the Electrophile Chlorosulfonic acid self-ionizes or reacts with another molecule to generate a potent electrophile, the chlorosulfonium ion (⁺SO₂Cl). This is the key electron-deficient species that will be attacked by the aromatic ring.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The π-electron system of the activated benzene ring of 4-chlorophenoxybenzene attacks the electrophilic sulfur atom of the chlorosulfonium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as a chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This final step restores the aromaticity of the ring, yielding the final product, this compound.

The overall reaction is as follows:

Caption: Overall reaction scheme for the chlorosulfonation of 4-chlorophenoxybenzene.

A detailed visualization of the mechanistic pathway is provided below.

Caption: Logical workflow of the chlorosulfonation mechanism.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from procedures for similar aromatic compounds.[5][6]

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. Chlorosulfonic acid is highly corrosive and reacts violently with water.

Materials and Equipment:

-

4-Chlorophenoxybenzene

-

Chlorosulfonic acid (freshly distilled)

-

Thionyl chloride (optional, to drive equilibrium)[2]

-

Dry dichloromethane (DCM) or other inert solvent

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubber (for HCl gas)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Setup: A clean, dry round-bottom flask is charged with 4-chlorophenoxybenzene (1.0 eq) and dissolved in a minimal amount of dry DCM. The flask is equipped with a magnetic stirrer and a dropping funnel and placed in an ice-water bath to maintain a temperature of 0-5 °C.

-

Reagent Addition: Chlorosulfonic acid (2.0-3.0 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours. The temperature must be carefully controlled to prevent side reactions. Vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Workup: The reaction mixture is then carefully poured, with stirring, onto a large volume of crushed ice. This step quenches the excess chlorosulfonic acid and precipitates the crude sulfonyl chloride product.

-

Extraction: The aqueous mixture is transferred to a separatory funnel, and the organic product is extracted with dichloromethane (3 x volume).

-

Washing: The combined organic layers are washed sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound.

Caption: A typical experimental workflow for laboratory synthesis.

Data Presentation

Quantitative data for the specific chlorosulfonation of 4-chlorophenoxybenzene is not extensively published. However, the properties of the final product are well-documented.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 191327-30-7 | [1][7] |

| Molecular Formula | C₁₂H₈Cl₂O₃S | [1] |

| Molecular Weight | 303.16 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity (Typical) | ≥ 90% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of 4-(4-Chlorophenoxy)benzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(4-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the predicted solubility profile of the compound, provides detailed experimental protocols for its determination, and presents a logical workflow for these procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂O₃S[1][2] |

| Molecular Weight | 303.16 g/mol [1] |

| Appearance | Off-white solid[1] |

| CAS Number | 191327-30-7[1] |

| Purity | ≥ 90% (HPLC)[1] |

| Storage Conditions | Store at 0-8°C[1] |

Solubility Profile

Sulfonyl chlorides generally exhibit good solubility in a range of aprotic organic solvents.[4] The polarity of the solvent plays a significant role in their solubility.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aprotic Polar Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetone | Soluble | The polar sulfonyl chloride group and the ether linkage can interact favorably with these solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic rings in the compound promote solubility in aromatic solvents. PubChem notes that the related 4-chlorobenzenesulfonyl chloride is very soluble in benzene.[5] |

| Halogenated Solvents | Chloroform, 1,2-Dichloroethane | Soluble | Similar to DCM, these solvents are effective for many organic compounds. Benzenesulfonyl chloride is known to be soluble in chloroform.[4] |

| Ethers | Diethyl ether | Soluble | 4-Chlorobenzenesulfonyl chloride is reported to be very soluble in ether.[5] |

| Protic Solvents | Alcohols (e.g., Methanol, Ethanol), Water | Reactive/Insoluble | Sulfonyl chlorides are known to react with protic solvents like alcohols and water, leading to solvolysis (e.g., hydrolysis to the corresponding sulfonic acid).[3][5] Therefore, these are generally unsuitable as solvents for storage or reactions where the sulfonyl chloride moiety is to be preserved. The low solubility of sulfonyl chlorides in water protects them from rapid hydrolysis, allowing them to precipitate from aqueous reaction mixtures.[6][7] |

| Non-polar Solvents | Hexanes, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic hydrocarbons. |

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established methods can be employed to determine the solubility of this compound.

This method provides a quick assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Procedure:

-

Add approximately 10-20 mg of this compound to a dry glass vial.

-

Add 1 mL of the selected anhydrous solvent to the vial.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[3]

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific anhydrous organic solvent. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Filter the withdrawn aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Transfer the filtered, saturated solution to a pre-weighed container.

-

Evaporate the solvent from the container under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, re-weigh the container with the solid residue.

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent aliquot taken.

Workflow for Experimental Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the Experimental Determination of Solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its solubility profile can be inferred from the behavior of similar sulfonyl chlorides. It is predicted to be soluble in aprotic polar, aromatic, and halogenated organic solvents, while being reactive with protic solvents and poorly soluble in non-polar hydrocarbons. For precise quantitative data, the detailed experimental protocols provided in this guide, such as the shake-flask method, should be employed. The resulting data will be invaluable for the efficient design of synthetic routes, purification strategies, and formulation studies involving this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 4-(4-chlorophenoxy)benzene-1-sulfonyl chloride (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Navigating the Stability and Storage of 4-(4-chlorophenoxy)benzenesulfonyl chloride: A Technical Guide

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(4-chlorophenoxy)benzenesulfonyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is crucial for ensuring the compound's purity, reactivity, and, ultimately, the success of synthetic endeavors.

Summary of Storage and Stability

Proper handling and storage are critical for maintaining the chemical integrity of this compound. The compound is sensitive to environmental factors, particularly moisture, which can lead to degradation and compromise its utility in synthetic applications.

Key Stability and Hazard Information

| Parameter | Information | Source |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). It is, however, water-reactive. | [1] |

| Reactivity | Reacts with water, potentially liberating toxic gas.[1] Forms explosive mixtures with air on intense heating. | [1] |

| Conditions to Avoid | Exposure to moist air or water, excess heat, and dust formation.[1] Direct sunlight and overheating should also be avoided.[2] | [1][2] |

| Incompatible Materials | Strong oxidizing agents.[1] | [1] |

| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[1] | [1] |

| Primary Hazards | Harmful if swallowed.[3] Causes severe skin burns and eye damage.[4] Harmful to aquatic life. | [4] |

Recommended Storage Conditions

| Condition | Recommendation | Source |

| Temperature | Store in a cool place.[4] Recommended storage temperature is often indicated on the product label. Some suppliers recommend storage at 2°C - 8°C.[5][6] | [5][4][6] |

| Atmosphere | Store in a dry, well-ventilated place.[4] Some sources recommend keeping the compound under an inert gas atmosphere.[3] | [1][3][4] |

| Container | Keep containers tightly closed.[1][2][3][4] Store in suitable, closed containers for disposal of any spilled material.[4] | [1][2][3][4] |

| Storage Area | Store in a corrosives area.[1] Store locked up.[1][3][7] | [3][7] |

Experimental Protocols

Detailed, publicly available experimental protocols for the stability testing of this compound are limited. However, a general workflow for assessing the stability of a moisture-sensitive compound like this would typically involve the following steps.

General Stability Assessment Workflow

References

Predicted NMR Spectra for 4-(4-chlorophenoxy)benzenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(4-chlorophenoxy)benzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document details the predicted ¹H and ¹³C NMR chemical shifts, outlines the methodologies for spectral prediction, and presents a logical visualization of the molecule's structural components in relation to its predicted spectral data.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These values were generated using computational NMR prediction tools that employ established algorithms to estimate chemical shifts based on the molecule's structure.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are presented in Table 1. The aromatic protons of the two benzene rings are expected to appear as distinct doublets due to their coupling with adjacent protons.

| Atom | Predicted Chemical Shift (ppm) |

| H-2', H-6' | 7.99 |

| H-3', H-5' | 7.20 |

| H-2, H-6 | 7.47 |

| H-3, H-5 | 7.14 |

Table 1: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are detailed in Table 2. The carbon atoms are numbered for clarity, with C1' being the carbon attached to the sulfonyl chloride group and C1 being the carbon attached to the oxygen of the phenoxy group.

| Atom | Predicted Chemical Shift (ppm) |

| C-1' | 143.2 |

| C-2', C-6' | 129.8 |

| C-3', C-5' | 121.2 |

| C-4' | 161.5 |

| C-1 | 153.8 |

| C-2, C-6 | 121.2 |

| C-3, C-5 | 130.5 |

| C-4 | 132.8 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocols: NMR Spectra Prediction

The prediction of NMR spectra for novel or uncharacterized compounds is a powerful computational tool that leverages extensive databases of experimental data and sophisticated algorithms. The predicted data presented in this guide are typically generated using a combination of methods, including:

-

HOSE (Hierarchical Organisation of Spherical Environments) Codes: This method is a fragment-based approach where the chemical environment of a specific atom is encoded in concentric spheres of increasing radius.[1] The algorithm then searches a database for similar fragments with known experimental chemical shifts to predict the shift for the atom .[1]

-

Neural Networks and Machine Learning: Modern NMR prediction software often incorporates machine learning algorithms, particularly neural networks.[2] These models are trained on vast datasets of known structures and their corresponding experimental NMR spectra.[3][4] By learning the complex relationships between molecular structure and spectral properties, these networks can predict chemical shifts for new molecules with high accuracy.[3][4][5]

-

Density Functional Theory (DFT) Calculations: For a more fundamental approach, DFT can be used to calculate the magnetic shielding tensors of nuclei within a molecule. These shielding tensors are then converted into chemical shifts. This method, while computationally intensive, can provide highly accurate predictions, especially when considering conformational flexibility and solvent effects.

The specific values presented in this document were obtained using publicly available online prediction tools that likely employ a combination of HOSE code and machine learning methodologies.[6][7]

Visualization of Molecular Structure and Predicted Spectra

The following diagram illustrates the logical relationship between the distinct chemical environments within the this compound molecule and their corresponding predicted NMR signals.

References

An In-depth Technical Guide to the Key Reactive Sites of 4-(4-chlorophenoxy)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key reactive sites of 4-(4-chlorophenoxy)benzenesulfonyl chloride, a versatile building block in medicinal chemistry and materials science. This document outlines the principal reactive centers, their susceptibility to various chemical transformations, and the underlying electronic and steric factors governing their reactivity. Detailed experimental protocols and quantitative data are provided to facilitate its application in research and development.

Core Reactive Site: The Sulfonyl Chloride Group

The paramount reactive center in this compound is the sulfonyl chloride (-SO₂Cl) moiety. The sulfur atom in this group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This pronounced electrophilicity makes the sulfonyl chloride group an excellent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily reacts with a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids. These reactions typically proceed via a nucleophilic addition-elimination mechanism.

1.1.1. Reaction with Amines (Sulfonamide Formation)

Primary and secondary amines react readily with this compound to form the corresponding N-substituted sulfonamides. This reaction is of significant importance in the synthesis of various pharmaceutical agents. The general reaction is as follows:

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-(4-chlorophenoxy)benzenesulfonamide

This protocol provides a representative procedure for the synthesis of an N-aryl sulfonamide.

Materials:

-

This compound

-

4-methoxyaniline (p-anisidine)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and stir at room temperature.

-

Slowly add a solution of 4-methoxyaniline (1.1 eq) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(4-methoxyphenyl)-4-(4-chlorophenoxy)benzenesulfonamide.

1.1.2. Reaction with Alcohols (Sulfonate Ester Formation)

In the presence of a base, alcohols react with this compound to yield sulfonate esters. Pyridine is commonly used as a catalyst and to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Methyl 4-(4-chlorophenoxy)benzenesulfonate

This protocol outlines the synthesis of a sulfonate ester.

Materials:

-

This compound

-

Methanol

-

Pyridine

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in diethyl ether.

-

Add pyridine (1.2 eq) to the solution.

-

Cool the mixture in an ice bath and add methanol (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude sulfonate ester.

-

Purify the product by recrystallization or column chromatography.

1.1.3. Hydrolysis

This compound is susceptible to hydrolysis, reacting with water to form the corresponding 4-(4-chlorophenoxy)benzenesulfonic acid. This reaction is generally slow in neutral water but is accelerated by the presence of acids or bases.[1][2] Due to this reactivity, reactions involving this compound are typically carried out under anhydrous conditions.

Quantitative Reactivity Data

| Substituent (X) in X-C₆H₄-SO₂Cl | Hydrolysis Rate Constant (k_obs x 10⁵ s⁻¹) at 25°C in water |

| 4-OCH₃ | 2.5 |

| 4-CH₃ | 4.0 |

| H | 6.3 |

| 4-Cl | 10.0 |

| 4-NO₂ | 50.0 |

Data extrapolated from studies on substituted benzenesulfonyl chlorides.

This data illustrates that electron-withdrawing groups (like -Cl and -NO₂) increase the rate of hydrolysis by further polarizing the S-Cl bond and stabilizing the transition state. Conversely, electron-donating groups (like -OCH₃ and -CH₃) decrease the reaction rate.

Secondary Reactive Sites: The Aromatic Rings

The two aromatic rings in this compound represent secondary reactive sites, primarily susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.

Directing Effects of Substituents

-

4-Chlorophenoxy Group: The phenoxy group (-OAr) is an activating group and an ortho, para-director.[3][4][5][6] The oxygen atom can donate its lone pair of electrons into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles at these positions. The chlorine atom on this ring is a deactivating group but is also an ortho, para-director.

-

Benzenesulfonyl Chloride Group: The sulfonyl chloride group (-SO₂Cl) is a strong electron-withdrawing group and, consequently, a deactivating group and a meta-director. It deactivates the benzene ring to which it is attached towards electrophilic attack.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

Based on the directing effects of the substituents, the predicted sites of electrophilic attack are as follows:

-

Ring A (the ring bearing the -SO₂Cl group): This ring is strongly deactivated by the -SO₂Cl group. Electrophilic substitution on this ring is expected to be slow and to occur at the positions meta to the sulfonyl chloride group (positions 3 and 5).

-

Ring B (the 4-chlorophenyl ring): This ring is activated by the ether oxygen. Electrophilic substitution is predicted to occur preferentially on this ring, at the positions ortho to the phenoxy group (positions 2' and 6'). The para position (4') is already substituted with a chlorine atom.

The interplay of these directing effects dictates that electrophilic substitution will overwhelmingly favor the activated 4-chlorophenoxy ring at the positions ortho to the ether linkage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of this compound.

Caption: Reaction mechanism for sulfonamide synthesis.

Caption: Workflow for N-aryl sulfonamide synthesis.

Caption: Predicted regioselectivity for EAS reactions.

Conclusion

This compound possesses two main types of reactive sites. The primary and most significant reactive site is the highly electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles to form sulfonamides and sulfonate esters. The secondary reactive sites are the two aromatic rings, with the 4-chlorophenoxy ring being activated towards electrophilic aromatic substitution at the ortho positions relative to the ether linkage. A thorough understanding of these reactive sites and their relative reactivities is crucial for the effective utilization of this compound in the synthesis of complex organic molecules for pharmaceutical and material science applications.

References

- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

An In-depth Technical Guide to 4-(4-Chlorophenoxy)benzenesulfonyl Chloride: Discovery and History